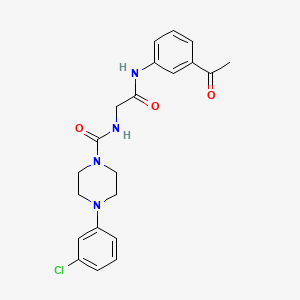

![molecular formula C15H13NO7S2 B12168230 {(5Z)-5-[4-(carboxymethoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12168230.png)

{(5Z)-5-[4-(carboxymethoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{(5Z)-5-[4-(カルボキシメトキシ)-3-メトキシベンジリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}酢酸は、その独特の構造特徴と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、様々な生物活性で知られるチアゾリジノン類に属しています。

2. 製法

合成経路と反応条件: {(5Z)-5-[4-(カルボキシメトキシ)-3-メトキシベンジリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}酢酸の合成は、通常、4-(カルボキシメトキシ)-3-メトキシベンズアルデヒドとチオセミカルバジドの縮合、続いてクロロ酢酸による環化を伴います。反応条件には、しばしばエタノールやメタノールなどの溶媒と、反応を促進するための酢酸などの触媒の使用が含まれます。

工業生産方法: この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われ、高収率と純度を確保するために反応条件が最適化されています。再結晶やクロマトグラフィーなどの技術が、精製によく用いられます。

反応の種類:

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いた酸化反応を起こす可能性があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いた還元反応を行うことができます。

置換: この化合物は、求核置換反応に参加することができ、官能基が求核剤によって置換されます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: アミンやチオールなどの求核剤。

生成される主要な生成物:

酸化: 酸素含有官能基が追加された酸化誘導体。

還元: 酸素含有官能基が少ない還元誘導体。

置換: 元の官能基が新しい官能基に置換された置換誘導体。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of {(5Z)-5-[4-(carboxymethoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves the condensation of 4-(carboxymethoxy)-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly used for purification.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学的研究の応用

化学: この化合物は、特に複素環式化合物の合成において、有機合成における構成ブロックとして使用されます。

医学: チアゾリジノン誘導体が有効性を示した疾患の治療における治療薬としての可能性を探る研究が進んでいます。

工業: この化合物は、新しい材料の開発や様々な工業用化学品の合成における中間体として使用されています。

作用機序

{(5Z)-5-[4-(カルボキシメトキシ)-3-メトキシベンジリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}酢酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害したり活性化したりして、様々な生物学的効果をもたらす可能性があります。正確な経路と分子標的は現在も調査中ですが、炎症や細胞増殖に関与する細胞シグナル伝達経路と相互作用すると考えられています。

類似化合物:

- メチル (2Z)-2-(1-エチル-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-5-[4-(2-フロイルオキシ)フェニル]-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレート

- シプロヘプタジン関連化合物 C

比較: 類似化合物と比較して、{(5Z)-5-[4-(カルボキシメトキシ)-3-メトキシベンジリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}酢酸は、その独特の生物活性を引き出す可能性のある独自の構造特徴を示しています。チアゾリジノンとベンジリデン部分の組み合わせは、さらなる化学修飾と潜在的な治療用途のための汎用性の高い足場を提供します。

類似化合物との比較

- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Cyproheptadine Related Compound C

Comparison: Compared to similar compounds, {(5Z)-5-[4-(carboxymethoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid exhibits unique structural features that may contribute to its distinct biological activities. Its combination of thiazolidinone and benzylidene moieties provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

特性

分子式 |

C15H13NO7S2 |

|---|---|

分子量 |

383.4 g/mol |

IUPAC名 |

2-[(5Z)-5-[[4-(carboxymethoxy)-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C15H13NO7S2/c1-22-10-4-8(2-3-9(10)23-7-13(19)20)5-11-14(21)16(6-12(17)18)15(24)25-11/h2-5H,6-7H2,1H3,(H,17,18)(H,19,20)/b11-5- |

InChIキー |

NDBWLORJJHHUKK-WZUFQYTHSA-N |

異性体SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)OCC(=O)O |

正規SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12168148.png)

![3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12168150.png)

![1-(4-Methylphenyl)-3-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]thiourea](/img/structure/B12168162.png)

![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12168164.png)

![N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12168178.png)

![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B12168180.png)

![Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate](/img/structure/B12168197.png)

![N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12168205.png)

![benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12168212.png)

![(4E)-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12168214.png)

![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B12168220.png)

![propan-2-yl (4-{N''-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate](/img/structure/B12168221.png)